molecular formula C3H11ClN2O2S B1521659 2-amino-N-methylethanesulfonamide hydrochloride CAS No. 223757-01-5

2-amino-N-methylethanesulfonamide hydrochloride

Cat. No.: B1521659
CAS No.: 223757-01-5
M. Wt: 174.65 g/mol
InChI Key: IMDTYQHPAJZVOB-UHFFFAOYSA-N
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Description

2-amino-N-methylethanesulfonamide hydrochloride is a chemical compound with the molecular formula C3H11ClN2O2S. It is a solid substance that is typically stored in a sealed, dry environment at room temperature. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylethanesulfonamide hydrochloride typically involves the reaction of 2-aminoethanesulfonamide with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2-aminoethanesulfonamide+methyl iodide2-amino-N-methylethanesulfonamide+hydroiodic acid\text{2-aminoethanesulfonamide} + \text{methyl iodide} \rightarrow \text{2-amino-N-methylethanesulfonamide} + \text{hydroiodic acid} 2-aminoethanesulfonamide+methyl iodide→2-amino-N-methylethanesulfonamide+hydroiodic acid

The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:

2-amino-N-methylethanesulfonamide+HCl2-amino-N-methylethanesulfonamide hydrochloride\text{2-amino-N-methylethanesulfonamide} + \text{HCl} \rightarrow \text{this compound} 2-amino-N-methylethanesulfonamide+HCl→2-amino-N-methylethanesulfonamide hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylethanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert the sulfonamide group to a sulfonic acid group.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require a catalyst or a base to proceed efficiently.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonic acid group-containing compounds.

    Substitution: Compounds with substituted amino groups.

Scientific Research Applications

2-amino-N-methylethanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Comparison with Similar Compounds

2-amino-N-methylethanesulfonamide hydrochloride can be compared with other similar compounds, such as:

    2-aminoethanesulfonamide: Lacks the methyl group, leading to different chemical and biological properties.

    N-methyl-2-aminoethanesulfonamide: Similar structure but without the hydrochloride salt form, which can affect its solubility and reactivity.

    2-amino-N-methylpropanesulfonamide: Contains an additional carbon in the alkyl chain, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with molecular targets and unique reactivity in chemical reactions.

Properties

IUPAC Name

2-amino-N-methylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDTYQHPAJZVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223757-01-5
Record name 2-amino-N-methylethane-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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